molecular formula C15H14O B8534845 1-Phenyl-1-phenoxy-2-propene CAS No. 138621-80-4

1-Phenyl-1-phenoxy-2-propene

Cat. No.: B8534845
CAS No.: 138621-80-4
M. Wt: 210.27 g/mol
InChI Key: MNAOAMBRWJXLQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-1-phenoxy-2-propene is a useful research compound. Its molecular formula is C15H14O and its molecular weight is 210.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

138621-80-4

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

1-phenoxyprop-2-enylbenzene

InChI

InChI=1S/C15H14O/c1-2-15(13-9-5-3-6-10-13)16-14-11-7-4-8-12-14/h2-12,15H,1H2

InChI Key

MNAOAMBRWJXLQM-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=CC=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

[(COD)Ir(κ2-L1)(L1)] (Ir-2) (13.8 mg, 0.0100 mmol), [(COD)IrCl]2 (3.4 mg, 0.0050 mmol) and sodium phenoxide (232 mg, 2.00 mmol) were dissolved in 1.0 mL of THF. Ethyl cinnamyl carbonate (192 mg, 0.930 mmol) was added to the reaction mixture by syringe. After being stirred at room temperature for 2 h, the reaction mixture was poured into brine, extracted with ether, dried, filtered, and concentrated. 1H NMR analysis of the mixture indicated that the ratio of branched to linear regioisomers was 95/5. The residue was purified by flash chromatography on silica gel (1% Et2O/Hexanes) to afford 157 mg (75%) of 1-phenyl-1-phenoxy-2-propene as a viscous oil. [Rf 0.85 (5% Et2O/Hexanes)] HPLC analysis indicated an enantiomeric excess of 94% [Chiralcel® OJ-H column, eluting with 99.75/0.25 hexane/i-PrOH, 0.6 mL/min, 220 nm; major enantiomer TR, 45.4, minor enantiomer TR 55.3 min]; [α]D20=+8.9 (c 1.4, CHCl3); 1H NMR (500.13 MHz, CDCl3) δ 7.48-7.27 (m, 8H), 7.01-6.96 (m, 2H), 6.15 (ddd, J=17.2, 10.4, 5.9 Hz, 1H), 5.70 (d, J=5.9 Hz, 1H), 5.41 (d, J=17.2 Hz, 1H), 5.31 (d, J=10.4 Hz, 1H). 13C NMR (125.7 MHz, CDCl3) δ 157.9 (C), 140.1 (C), 137.9 (CH), 129.3 (CH), 128.6 (CH), 127.8 (CH), 126.6 (CH), 121.0 (CH), 116.5 (CH2), 116.2 (CH), 80.8 (CH).
[Compound]
Name
(COD)Ir
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
[(COD)IrCl]2
Quantity
3.4 mg
Type
reactant
Reaction Step One
Quantity
232 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
192 mg
Type
reactant
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

By the procedure for entry 9 of Table 1, the reaction of sodium phenoxide (232 mg, 2.00 mmol) and ethyl cinnamyl carbonate (192 mg, 0.930 mmol) with [(COD)IrCl]2 (6.7 mg, 0.010 mmol) and L1 (Sa,Sc,Sc) (10.8 mg, 0.0200 mmol) as catalyst was conducted at room temperature for 32 h. 1H NMR analysis of the crude reaction showed the ratios of branched to linear products to be 99/1. After purification, 159 mg of the title compound (75%) was isolated. HPLC analysis as described above indicated that the enantiomeric excess of the major product was 94%.
Quantity
232 mg
Type
reactant
Reaction Step One
Quantity
192 mg
Type
reactant
Reaction Step One
[Compound]
Name
[(COD)IrCl]2
Quantity
6.7 mg
Type
catalyst
Reaction Step One
[Compound]
Name
Sa,Sc,Sc
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
75%

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